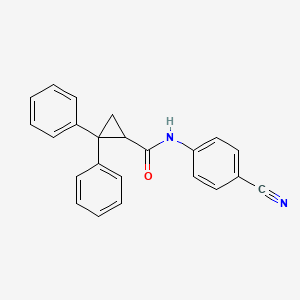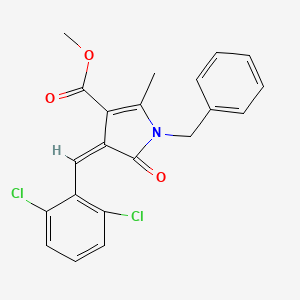
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane derivative that has been found to have various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that it may interact with certain receptors in the brain to reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its biological activities, making it a well-established compound for research. However, it also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-cyanobenzaldehyde and ethyl diazoacetate to form a cyclopropane intermediate. The intermediate is then treated with phenylmagnesium bromide to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its biological activities. It has been found to have anticancer effects by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects by reducing inflammation and pain. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-17-11-13-20(14-12-17)25-22(26)21-15-23(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZKQQLLLPSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)

![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)

![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)